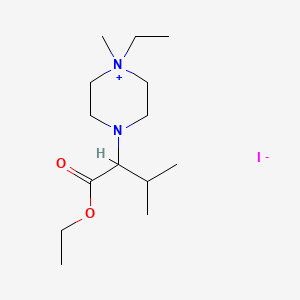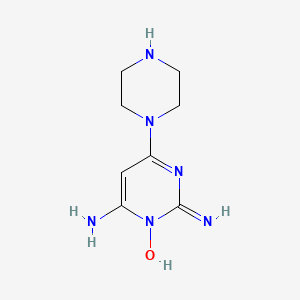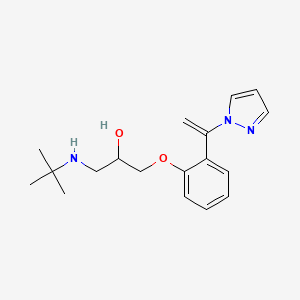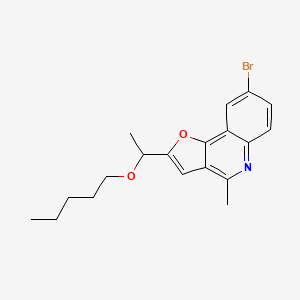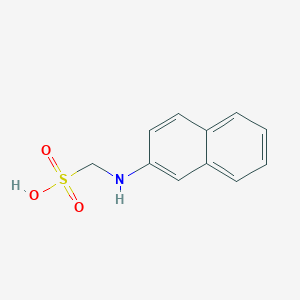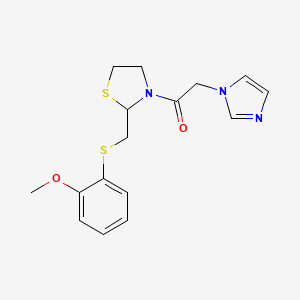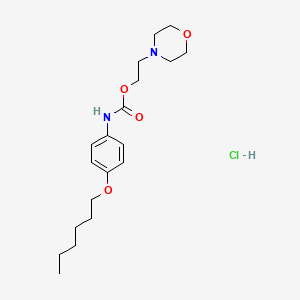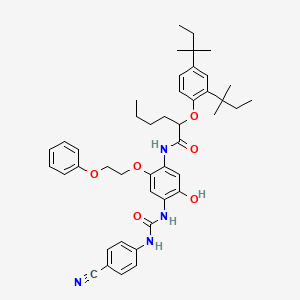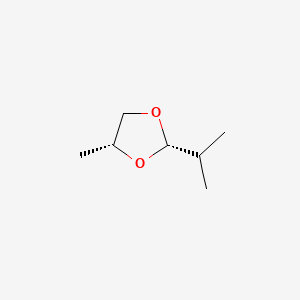
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- is a chiral compound with the molecular formula C7H14O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- typically involves the reaction of isobutyraldehyde with propylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Propyl-4-methyl-1,3-dioxolane: Similar in structure but differs in the substituent groups.
cis-2-Isopropyl-4-methyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of atoms.
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Properties
CAS No. |
122045-42-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
NWXXKKDLGZLEGH-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](O1)C(C)C |
Canonical SMILES |
CC1COC(O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



